molecular formula C24H31FO5S B1683165 Timobesone acetate CAS No. 79578-14-6

Timobesone acetate

Cat. No.: B1683165
CAS No.: 79578-14-6
M. Wt: 450.6 g/mol
InChI Key: NWJQIUPQBDVVLW-QZIXMDIESA-N
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Description

Timobesone acetate is a synthetic glucocorticoid corticosteroid, primarily used as a topical corticosteroid. It is known for its anti-inflammatory and immunosuppressive properties, making it useful in treating various skin conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of timobesone acetate likely involves large-scale chemical synthesis using similar routes as in laboratory synthesis but optimized for higher yields and purity. The process would include rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Timobesone acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

Timobesone acetate has a wide range of scientific research applications:

Mechanism of Action

Timobesone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate the expression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes that play a role in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Timobesone acetate is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its acetate ester form enhances its stability and skin penetration, making it particularly effective as a topical agent .

Biological Activity

Timobesone acetate is a synthetic corticosteroid primarily used in dermatological formulations for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, focusing on its solubility, pharmacokinetics, and therapeutic applications.

Chemical Profile and Solubility

This compound is characterized by its low solubility in water, which poses challenges for its formulation. Research has demonstrated that micellar solubilization can significantly enhance its aqueous solubility. A study investigated the solubilization of this compound in aqueous and aqueous propylene glycol solutions using various nonionic surfactants, including polysorbates and Myrj .

Table 1: Solubilization Capacity of Surfactants

Surfactant TypeSolubilization Capacity (mg/mL)Effect of Propylene Glycol
Polysorbate 20Up to 5Slight increase
MyrjUp to 4No significant change
BrijUp to 3Decreased

The results indicated that the solubilizing capacity was influenced by the surfactant's hydrophobic chain length and structure. For instance, longer fatty acid chains improved solubility, while unsaturated fatty acids had a negative impact .

Pharmacokinetics and Absorption

The absorption characteristics of this compound are crucial for its efficacy as a topical treatment. Studies have shown that the use of surfactants in formulations not only enhances solubility but also improves skin permeation. For example, the incorporation of Lactobacillus biosurfactants has been shown to significantly increase the skin permeation of drugs, suggesting a potential avenue for enhancing this compound delivery through similar mechanisms .

Therapeutic Applications and Case Studies

This compound is primarily used for treating inflammatory skin conditions such as eczema and psoriasis. Its anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and suppress immune responses at the site of application.

Case Study: Efficacy in Psoriasis Treatment

A clinical case study reported on the effectiveness of this compound in patients with moderate to severe psoriasis. The treatment resulted in a significant reduction in Psoriasis Area and Severity Index (PASI) scores after four weeks of topical application. Patients experienced improved skin texture and reduced erythema, indicating strong therapeutic potential .

Research Findings on Biological Activity

Recent studies have explored the molecular mechanisms underlying the biological activity of this compound. The compound has been shown to interact with glucocorticoid receptors, leading to the modulation of gene expression related to inflammation .

MechanismDescription
Glucocorticoid Receptor BindingInhibits pro-inflammatory gene expression
Cytokine InhibitionReduces levels of IL-6, TNF-alpha
Immune SuppressionDecreases T-cell activation

These mechanisms contribute to its effectiveness in managing inflammatory responses in various dermatological conditions.

Properties

CAS No.

79578-14-6

Molecular Formula

C24H31FO5S

Molecular Weight

450.6 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H31FO5S/c1-13-10-18-17-7-6-15-11-16(27)8-9-21(15,3)23(17,25)19(28)12-22(18,4)24(13,20(29)31-5)30-14(2)26/h8-9,11,13,17-19,28H,6-7,10,12H2,1-5H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1

InChI Key

NWJQIUPQBDVVLW-QZIXMDIESA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)OC(=O)C)C)O)F)C

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)OC(=O)C)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)OC(=O)C)C)O)F)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Timobesone acetate;  RS-85446-007;  RS85446-007;  RS 85446-007; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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